tert-Butyl 4-amino-2-cyanobenzoate
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-cyanobenzoate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)10-5-4-9(14)6-8(10)7-13/h4-6H,14H2,1-3H3 |
InChI Key |
KKJPIFZVBMWJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Dissolve methyl 4-aminobenzoate in glacial acetic acid.
- Add potassium thiocyanate (KSCN) and stir for approximately 45 minutes at room temperature.
- Introduce bromine dropwise to the mixture, maintaining stirring and cooling as necessary.
- The reaction proceeds with cyclization, forming the benzo[d]thiazole core with a nitrile group at the 2-position.
- Neutralize the mixture with aqueous ammonia, filter the precipitate, and wash thoroughly.
- The product can be purified via recrystallization or chromatography.
Reaction Conditions & Yield:
- Solvent: Glacial acetic acid
- Temperature: Room temperature for initial steps, with controlled addition of bromine
- Yield: Typically high, around 99%, with purity confirmed by NMR and MS.
Notes:
- The process allows for large-scale synthesis.
- The nitrile functionality is retained, providing the 2-cyanobenzoate structure.
Protection and Cyclization Using tert-Butyldimethylsilyl (TBDMS) Group
To improve regioselectivity and facilitate subsequent modifications, the hydroxyl groups on intermediates are protected with TBDMS groups:
Procedure:
- Protect the hydroxyl group of methyl 3-hydroxy-4-nitrobenzoate using tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine.
- Reduce nitro groups to amino groups via catalytic hydrogenation or tin(II) chloride.
- Conduct cyclization with KSCN and bromine under optimized conditions, as described above.
- Deprotect the TBDMS group during the isolation process, often by stirring in tert-butyl methyl ether, allowing recovery of the free hydroxyl or amino groups.
Advantages:
- Enhances regioselectivity.
- Facilitates large-scale synthesis.
- The protecting group can be recovered with high efficiency (~95%).
Alternative Synthesis via Esterification and Subsequent Cyclization
Another route involves esterification of 4-aminobenzoic acid derivatives, followed by cyclization:
Procedure:
- Esterify 4-aminobenzoic acid with tert-butyl alcohol using Fischer esterification.
- Convert the ester to the corresponding nitrile via nucleophilic substitution or dehydration.
- Cyclize with KSCN and bromine in acetic acid, as previously described.
- Purify through chromatography or recrystallization.
Notes:
- This method offers flexibility in introducing various substituents on the aromatic ring.
- Suitable for synthesizing derivatives with different functional groups.
Purification and Recovery of Reagents
- The reaction mixtures are often concentrated under reduced pressure.
- Organic layers are washed with water, brine, and dried over sodium sulfate.
- Final products are purified via flash chromatography using ethyl acetate/hexane mixtures or recrystallization.
- The tert-butyl group used as a protecting group can be recovered with high efficiency (~95%) and reused in subsequent syntheses.
Data Table Summarizing Preparation Methods
| Method | Reagents | Solvent | Key Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Method 1 | Methyl 4-aminobenzoate, KSCN, Bromine | Glacial acetic acid | Room temp, bromine dropwise | 99% | Direct cyclization, scalable |
| Method 2 | Protected intermediates with TBDMS, KSCN, Bromine | Acetic acid | Optimized cyclization conditions | Not specified | Improved regioselectivity |
| Method 3 | 4-Aminobenzoic acid, tert-butanol | Alcoholic solvent | Fischer esterification | Not specified | Flexible functionalization |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-2-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Acidic or basic hydrolysis conditions are typically employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
tert-Butyl 4-amino-2-cyanobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 4-amino-2-cyanobenzoate exerts its effects depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the cyano group can act as an electrophile in various chemical transformations. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between tert-Butyl 4-amino-2-cyanobenzoate and analogous compounds:
*Calculated based on tert-Butyl 4-aminobenzoate with addition of cyano group.
Reactivity and Electronic Effects
- Cyano Group Influence: The 2-cyano substituent in this compound is strongly electron-withdrawing, which may: Stabilize the ester group against nucleophilic attack, delaying hydrolysis compared to non-cyano analogs . Activate the aromatic ring for electrophilic substitution at specific positions (e.g., meta to the cyano group).
- Amino Group vs.
Physicochemical Properties
- Solubility: The cyano group increases polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to tert-Butyl 4-aminobenzoate. However, the tert-butyl ester’s hydrophobicity may counteract this effect in aqueous media.
- Stability : The tert-butyl group provides steric protection to the ester, reducing hydrolysis rates relative to ethyl esters (e.g., Ethyl 5-bromo-2-fluorobenzoate ).
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing tert-Butyl 4-amino-2-cyanobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step processes under controlled conditions, such as amide coupling, tert-butyl protection, and nitrile group introduction. Key variables include temperature (0–5°C for sensitive intermediates), solvent polarity (e.g., dichloromethane for Boc protection), and catalyst selection (e.g., palladium for cross-coupling reactions). Optimization can employ factorial design (e.g., varying molar ratios, reaction time) to identify robust conditions. Analytical tools like HPLC or LC-MS should monitor intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : Confirm structural integrity using H/C NMR, focusing on tert-butyl singlet (~1.4 ppm) and nitrile peak absence (C≡N stretch at ~2200 cm in IR).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ions (e.g., [M+H] for intermediates).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold). Reference standards from PubChem or EPA DSSTox ensure accuracy .
Q. How can solubility and stability issues be addressed during in vitro assays?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to dissolve hydrophobic moieties. Pre-screen via nephelometry.
- Stability : Conduct pH-dependent degradation studies (pH 2–9 buffers, 37°C) with LC-MS monitoring. Lyophilize labile intermediates and store at -20°C under inert gas .
Advanced Research Questions
Q. How do substituents (e.g., cyano, tert-butyl) influence the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : The electron-withdrawing cyano group activates the aromatic ring for nucleophilic attack, while the tert-butyl ester sterically hinders ortho/para positions. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, compare reaction rates with analogs (e.g., tert-Butyl 4-amino-2-bromobenzoate) using kinetic profiling (UV-Vis or F NMR for fluorine-tagged nucleophiles) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Validation : Replicate docking (e.g., AutoDock Vina) with multiple protein conformations (MD-simulated ensembles) to account for flexibility.
- Experimental Triangulation : Use SPR (surface plasmon resonance) to measure binding affinity and correlate with IC from cell-based assays (e.g., MTT for cytotoxicity). Discrepancies may arise from off-target effects or solubility limitations, requiring orthogonal assays (e.g., thermal shift) .
Q. How can process intensification be applied to scale up synthesis while minimizing byproducts?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., nitrile formation).
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR probes monitor intermediate conversions in real time.
- Membrane Separation : Tangential flow filtration removes low-MW impurities (e.g., unreacted Boc-anhydride) during workup .
Q. What advanced computational methods predict metabolic pathways or toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II model CYP450 metabolism and hepatotoxicity. Validate with microsomal assays (e.g., human liver microsomes + NADPH).
- Metabolite Identification : Use in silico fragmentation (e.g., CFM-ID) paired with high-resolution LC-MS/MS to detect Phase I/II metabolites .
Methodological Design Considerations
Q. How to design a study integrating this compound into a drug discovery pipeline?
- Framework :
Target Identification : CRISPR screening or literature mining (e.g., kinase inhibitors with similar scaffolds).
SAR Exploration : Synthesize derivatives (e.g., varying substituents at C-4) and test in dose-response assays.
Mechanistic Studies : Use SPR for target engagement and RNA-seq for pathway analysis .
Q. What statistical approaches are optimal for analyzing dose-response or kinetic data?
- Answer :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) for IC/EC determination (GraphPad Prism).
- ANOVA with Post-hoc Tests : Compare multiple conditions (e.g., Tukey’s test for mean differences).
- Machine Learning : Random Forest models to prioritize substituents based on bioactivity/ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
